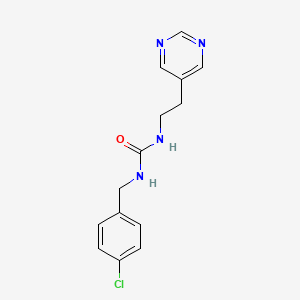

1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-(2-pyrimidin-5-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-13-3-1-11(2-4-13)9-19-14(20)18-6-5-12-7-16-10-17-8-12/h1-4,7-8,10H,5-6,9H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCFQTWMAIAQJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCCC2=CN=CN=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea typically involves multiple steps:

Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-(pyrimidin-5-yl)ethylamine.

Reaction Conditions: The 4-chlorobenzyl chloride is reacted with 2-(pyrimidin-5-yl)ethylamine in the presence of a base such as triethylamine to form the intermediate 1-(4-chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)amine.

Urea Formation: The intermediate is then treated with an isocyanate, such as phenyl isocyanate, under controlled conditions to form the final product, 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using nucleophiles like amines or thiols.

Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of amines and carbon dioxide.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea serves as an important building block in the synthesis of more complex organic molecules. Its urea linkage and functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis. Researchers utilize this compound to create derivatives with enhanced properties or novel functionalities.

Preparation Methods

The synthesis typically involves reactions between 4-chlorobenzyl chloride and 2-(pyrimidin-5-yl)ethylamine, followed by treatment with an isocyanate to form the final product. Optimization of these steps can enhance yield and purity, utilizing modern techniques such as flow reactors for industrial applications .

Biological Applications

Pharmacological Properties

Research indicates that 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea exhibits potential antimicrobial and anticancer activities. It has been shown to interact with specific biological targets, inhibiting pathways related to cancer proliferation and inflammation .

Mechanism of Action

The compound's mechanism involves modulation of biochemical pathways associated with cell proliferation and apoptosis. It may act as an inhibitor of certain kinases involved in tumor growth, suggesting its potential use in cancer therapy .

Case Studies

Several studies have documented the biological activity of this compound. For instance, one study demonstrated its efficacy in inhibiting cancer cell lines, highlighting its potential as a therapeutic agent against specific types of tumors. Further investigations are ongoing to elucidate the full scope of its pharmacological effects .

Medical Applications

Therapeutic Potential

The unique structure of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea positions it as a candidate for drug development. Ongoing research focuses on its application in treating diseases where targeted therapies are essential. The compound's ability to modulate specific signaling pathways makes it a promising candidate for further clinical studies .

Industrial Applications

Material Development

In addition to its roles in medicinal chemistry, this compound is utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals. Its properties make it suitable for applications in agrochemicals and polymer chemistry .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used in the synthesis of complex organic molecules. |

| Biology | Antimicrobial & Anticancer Properties | Exhibits potential therapeutic effects against various diseases. |

| Medicine | Drug Development | Investigated for targeted therapies in cancer treatment. |

| Industry | Material Development | Serves as a precursor for industrial chemicals and new materials development. |

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, depending on the context of its application.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea can be compared with other similar compounds:

Similar Compounds: Compounds such as 1-(4-Chlorobenzyl)-3-(2-(pyridin-3-yl)ethyl)urea and 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-4-yl)ethyl)urea share structural similarities.

Uniqueness: The presence of the pyrimidin-5-yl group in 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea imparts unique properties, such as specific binding affinities and reactivity patterns, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea, also known by its CAS number 1448121-70-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula : C₁₈H₁₈ClN₅O

- Molecular Weight : 355.8 g/mol

- Structure : The compound features a chlorobenzyl group attached to a urea moiety linked to a pyrimidine derivative, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea has been explored in various studies, primarily focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. In particular, studies have shown that related compounds can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and MDA-MB-231 with IC₅₀ values ranging from 0.87 to 12.91 µM, suggesting that modifications in the chemical structure can enhance efficacy compared to standard treatments like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (µM) | Comparison to 5-FU |

|---|---|---|---|

| Pyrimidine Derivative A | MCF-7 | 0.87 | Superior |

| Pyrimidine Derivative B | MDA-MB-231 | 9.46 | Superior |

| 5-Fluorouracil (5-FU) | MCF-7 | 17.02 | Baseline |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on similar pyrimidine derivatives have demonstrated effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 0.25–1 µg/mL . This suggests that the chlorobenzyl and pyrimidine components may play critical roles in enhancing the antimicrobial efficacy.

The mechanism by which 1-(4-Chlorobenzyl)-3-(2-(pyrimidin-5-yl)ethyl)urea exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

- Interference with DNA Synthesis : The pyrimidine structure may interfere with nucleic acid synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

A notable case study involved the evaluation of a structurally similar compound that demonstrated significant anti-proliferative effects in vitro and in vivo models. The compound was tested for its pharmacokinetic properties and showed favorable oral bioavailability and metabolic stability, making it a candidate for further development .

Pharmacokinetics

Pharmacokinetic studies revealed that related compounds exhibited high metabolic stability with sufficient oral bioavailability (around 31.8%) after administration . Such properties are essential for developing effective therapeutic agents.

Q & A

Q. How can advanced statistical models resolve batch-to-batch variability?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to identify critical process parameters (CPPs) affecting purity. Use partial least squares regression (PLSR) to correlate raw material attributes (e.g., amine purity) with final product quality. ’s research models emphasize iterative hypothesis testing to refine protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.